molecular formula C14H14F5NO2S B2767562 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane CAS No. 2097916-12-4

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane

Cat. No. B2767562
CAS RN: 2097916-12-4
M. Wt: 355.32
InChI Key: FDOAWAUQHHXRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane, also known as DFTBO, is a novel fluorescent probe that has gained significant attention in recent years due to its unique properties. DFTBO is a spiropyran-based compound that exhibits a reversible photochromic response upon excitation with UV light. This compound has been widely used in various scientific research applications, including bioimaging, chemical sensing, and drug discovery.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of closely related compounds like 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been determined using single-crystal x-ray diffraction, revealing how aziridine rings are spiro-fused to cyclohexane rings, indicating the structural complexity and potential reactivity of similar compounds (Zacharis & Trefonas, 1970).

Electrophilic Fluorination

  • Studies on N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, which are structurally similar, have highlighted their utility as highly reactive and easy-to-handle electrophilic fluorinating agents. These compounds efficiently fluorinate activated aromatics, demonstrating their potential in synthetic chemistry applications (Umemoto & Nagayoshi, 1996).

Copper-Catalyzed Intramolecular Trifluoromethylation

  • Research into the copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to CF3-containing 2-azaspiro[4.5]decanes, has provided a method for constructing compounds with adjacent quaternary stereocenters, illustrating a synthesis pathway that might be applicable to 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane (Han, Liu, & Wang, 2014).

Synthesis and Characterization of Related Compounds

  • The synthesis of diazonium (perfluoroalkyl) benzenesulfonimide monomers from Nafion monomer showcases a method for creating partially-fluorinated compounds that can chemically bond with carbon electrodes in proton exchange membrane fuel cells, hinting at the potential applications of fluorinated compounds in energy technologies (Mei, D'Andrea, Nguyen, & Nworie, 2014).

Proton Conducting Membranes

  • A study on semi-interpenetrating polymer networks of fluorine-containing polyimide and perfluorosulfonic acid polymer via click chemistry for proton exchange membrane fuel cells has illustrated the importance of fluorinated compounds in improving membrane properties for energy applications (Jiang et al., 2014).

properties

IUPAC Name

2,2-difluoro-6-[4-(trifluoromethyl)phenyl]sulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2S/c15-13(16)9-12(13)5-7-20(8-6-12)23(21,22)11-3-1-10(2-4-11)14(17,18)19/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOAWAUQHHXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane

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